molecular formula C14H16N4O2 B10974827 (5-Methylfuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone

(5-Methylfuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone

Cat. No.: B10974827
M. Wt: 272.30 g/mol
InChI Key: KKGBIRXHHUDJLA-UHFFFAOYSA-N
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Description

(5-Methylfuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone is a complex organic compound that features a furan ring substituted with a methyl group, a pyrimidine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylfuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: Starting with a suitable precursor, the furan ring is synthesized and methylated at the 5-position.

    Synthesis of the pyrimidine ring: The pyrimidine ring is prepared separately through a series of condensation reactions involving appropriate amines and aldehydes.

    Coupling of the furan and pyrimidine rings: The furan and pyrimidine rings are then coupled using a piperazine linker under controlled conditions, often involving catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(5-Methylfuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Methylfuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (5-Methylfuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methylfuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone is unique due to its specific combination of a furan ring, a pyrimidine ring, and a piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H16N4O2

Molecular Weight

272.30 g/mol

IUPAC Name

(5-methylfuran-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C14H16N4O2/c1-11-3-4-12(20-11)13(19)17-7-9-18(10-8-17)14-15-5-2-6-16-14/h2-6H,7-10H2,1H3

InChI Key

KKGBIRXHHUDJLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)N2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

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